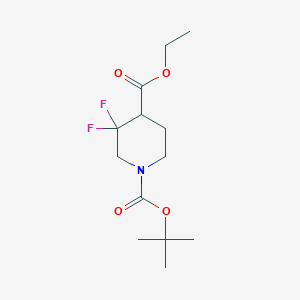1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
CAS No.: 1303972-95-3
Cat. No.: VC8228615
Molecular Formula: C13H21F2NO4
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1303972-95-3 |
|---|---|
| Molecular Formula | C13H21F2NO4 |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |
| Standard InChI Key | VAUFIYFDCANVBM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate belongs to the class of heterocyclic organic compounds, specifically piperidine derivatives. Its molecular formula, C₁₃H₂₁F₂NO₄, corresponds to a molecular weight of 293.31 g/mol . The IUPAC name, 1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate, reflects its bifunctional ester groups and difluoro substitution at the 3-position of the piperidine ring .
Key Structural Attributes:
-
Piperidine Core: A six-membered saturated ring with nitrogen at position 1.
-
Fluorine Substitution: Two fluorine atoms at the 3-position, enhancing electronegativity and potential bioactivity.
-
Ester Groups: tert-Butyl and ethyl esters at positions 1 and 4, respectively, providing steric bulk and hydrolytic stability .
Table 1: Fundamental Chemical Data
Synthesis and Manufacturing Considerations
Synthetic routes to 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate involve multi-step organic reactions, though detailed protocols remain proprietary. General strategies for analogous piperidine derivatives include:
-
Ring Formation: Cyclization of amines with carbonyl compounds.
-
Fluorination: Introduction of fluorine via electrophilic or nucleophilic agents.
-
Esterification: Protection of carboxylic acid groups as tert-butyl and ethyl esters.
Industrial-scale production requires stringent control over reaction conditions to ensure purity ≥95%, as specified by suppliers .
Applications in Pharmaceutical Research
Piperidine derivatives are ubiquitous in drug discovery, and this compound’s unique features position it as a versatile intermediate:
Bioisosteric Replacement
The difluoro group serves as a bioisostere for hydroxyl or methyl groups, modulating pharmacokinetic properties without altering steric demands . This substitution is particularly valuable in optimizing metabolic stability and target binding.
Protease Inhibitor Scaffolds
Piperidine cores are common in protease inhibitors (e.g., HIV-1 protease inhibitors). The tert-butyl ester may enhance lipophilicity, aiding blood-brain barrier penetration for central nervous system targets.
Fluorine-Mediated Interactions
Fluorine’s electronegativity facilitates hydrogen bonding and dipole interactions with biological targets, potentially improving binding affinity and selectivity .
| Hazard Category | Precautionary Action |
|---|---|
| Oral Toxicity (H302) | Avoid ingestion; rinse mouth if exposed |
| Skin Irritation (H315) | Wash with soap and water |
| Eye Irritation (H319) | Rinse eyes for 15 minutes |
| Respiratory (H335) | Use respiratory protection |
Future Research Directions
While current applications focus on medicinal chemistry, emerging opportunities include:
-
Catalysis: As a ligand in asymmetric synthesis.
-
Material Science: Fluorine’s role in polymer stability.
-
Chemical Biology: Probing enzyme active sites via fluorine NMR.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume